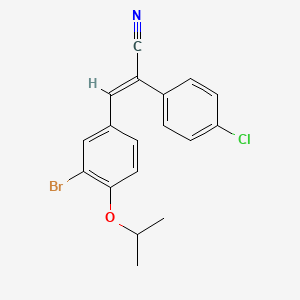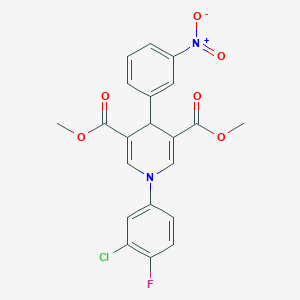![molecular formula C21H21N5O2 B4628717 methyl 3-methyl-1-phenyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4628717.png)
methyl 3-methyl-1-phenyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Vue d'ensemble
Description
The compound belongs to a class of chemicals known for their complex heterocyclic structures, which often exhibit a wide range of biological activities and applications in medicinal chemistry. Heterocyclic compounds like pyrazolo[3,4-b]pyridine derivatives have been studied for their potential uses in various fields due to their unique chemical and physical properties.
Synthesis Analysis
Synthesis of related pyrazolo[3,4-b]pyridine derivatives typically involves multi-step reactions, starting from basic heterocyclic precursors. For example, the fusion of amino pyrazole with aromatic aldehydes and pyruvate derivatives can lead to a series of ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates, showcasing the versatility of this synthetic route in generating structurally diverse molecules (Maqbool et al., 2013).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]pyridine derivatives has been extensively studied using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. These studies reveal the intricacies of the molecular frameworks, including conformations, tautomerism, and the effects of substituents on the overall structure (Zonouz et al., 2010).
Chemical Reactions and Properties
Pyrazolo[3,4-b]pyridine derivatives undergo various chemical reactions, highlighting their reactivity and potential for further functionalization. These reactions include cycloadditions, nucleophilic substitutions, and condensations with different reagents, enabling the synthesis of a wide array of compounds with varied biological activities (Nikpassand et al., 2010).
Physical Properties Analysis
The physical properties of pyrazolo[3,4-b]pyridine derivatives, such as solubility, melting points, and crystal structures, are crucial for their application in medicinal chemistry. These properties are influenced by the molecular structure and the nature of substituents, affecting the compound's stability and bioavailability (Akhramez et al., 2016).
Chemical Properties Analysis
The chemical properties of these compounds, including acidity, basicity, and reactivity towards various reagents, are essential for understanding their chemical behavior and potential as drug candidates. Studies have shown that the presence of specific functional groups can significantly impact these properties, enabling targeted modifications to enhance desired activities (Ghaedi et al., 2015).
Applications De Recherche Scientifique
Synthesis and Structural Elucidation
Researchers have developed methods for synthesizing a series of compounds structurally related to "methyl 3-methyl-1-phenyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate". These methods often involve reactions between amino-pyrazole derivatives and various aromatic aldehydes or activated carbonyl groups. For instance, the synthesis of ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates has been reported, showcasing the versatility of these compounds in organic synthesis. The structural elucidation of these compounds typically relies on a combination of spectroscopic techniques such as mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance (NMR) (Maqbool et al., 2013).
Experimental and Theoretical Investigations
Another facet of research involves detailed experimental and theoretical investigations into the structure and vibrational spectra of related compounds. Such studies are crucial for understanding the fundamental properties of these molecules, including their stability and reactivity under various conditions. For example, the investigation into the structure and vibrational spectra of pyrazolopyridine derivatives has provided insights into their tautomeric forms and the influence of intramolecular hydrogen bonding on their stability (Bahgat et al., 2009).
Application in Chemical Reactions
The reactivity and utility of "methyl 3-methyl-1-phenyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate" and its derivatives extend to various chemical reactions. This includes their use as scaffolds for the synthesis of highly functionalized pyridine and isoxazole derivatives. Such applications underscore the importance of these compounds in the development of new materials and pharmaceuticals (Ruano et al., 2005).
Propriétés
IUPAC Name |
methyl 3-methyl-1-phenyl-6-(1,3,5-trimethylpyrazol-4-yl)pyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-12-18(14(3)25(4)23-12)17-11-16(21(27)28-5)19-13(2)24-26(20(19)22-17)15-9-7-6-8-10-15/h6-11H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHOBUJZKXZPOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NC3=C(C(=NN3C4=CC=CC=C4)C)C(=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-methyl-1-phenyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{2-[(3-chloro-4,5-dimethoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4628642.png)
![{2-[(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4628648.png)
![methyl 3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4628659.png)
![N-{2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4628664.png)

![N-(2,6-diethylphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4628688.png)
![N-[3-(4-fluorophenyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4628692.png)
![N-cyclopentyl-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4628709.png)
![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4628710.png)
![2-{[(2-hydroxy-5-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4628711.png)

![3-[(3,4-dimethylbenzoyl)amino]-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4628724.png)
![N-(2-fluorophenyl)-2-{[4-methyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4628729.png)